EN523
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Overview
Description
Preparation Methods
The synthesis of EN523 involves several key steps:
Horner–Wadsworth–Emmons coupling: This step involves the reaction of an aldehyde with a phosphonate ester in the presence of a base to form an α,β-unsaturated ester.
Ullmann coupling: This step involves the coupling of an aryl halide with a nucleophile in the presence of a copper catalyst.
Acrylamide formation: This step involves the reaction of an amine with acryloyl chloride in the presence of a base to form an acrylamide.
Chemical Reactions Analysis
EN523 undergoes several types of chemical reactions:
Substitution reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the piperazinone ring.
Addition reactions: The α,β-unsaturated carbonyl group in this compound can undergo Michael addition reactions.
Oxidation and reduction reactions: The furan ring in this compound can be oxidized or reduced under appropriate conditions.
Common reagents and conditions used in these reactions include bases like sodium hydride for the Horner–Wadsworth–Emmons coupling, copper catalysts for the Ullmann coupling, and acryloyl chloride for the acrylamide formation . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
EN523 has several scientific research applications:
Mechanism of Action
EN523 exerts its effects by selectively modifying a non-catalytic, allosteric cysteine C23 in the K48 ubiquitin-specific deubiquitinase OTUB1 . This modification does not inhibit OTUB1 deubiquitination activity but serves as an OTUB1 recruiter . The molecular targets and pathways involved include the stabilization of proteins that are otherwise targeted for degradation by the ubiquitin-proteasome system .
Comparison with Similar Compounds
EN523 is unique in its ability to selectively modify a non-catalytic, allosteric cysteine in OTUB1 without inhibiting its deubiquitination activity . Similar compounds include:
Eeyarestatin I: A compound that inhibits the deubiquitination activity of OTUB1.
NSC59984: A compound that targets deubiquitinases but does not selectively modify non-catalytic cysteines.
ASS234: A compound that targets deubiquitinases but has different molecular targets and pathways.
This compound stands out due to its selective modification of a non-catalytic cysteine and its role in the development of DUBTACs for targeted protein stabilization .
Properties
IUPAC Name |
1-(5-methylfuran-2-yl)-4-prop-2-enoylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-3-10(15)13-6-7-14(11(16)8-13)12-5-4-9(2)17-12/h3-5H,1,6-8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXPDOMFYBFXKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)N2CCN(CC2=O)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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